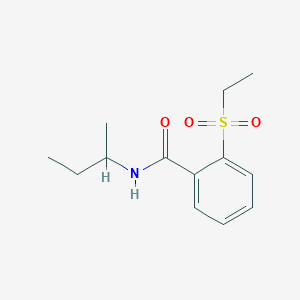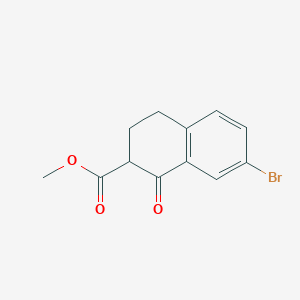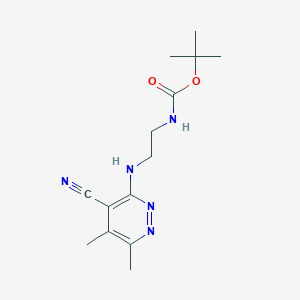
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpyridazinyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(4-cyano-5,6-dimethylpyridazin-3-yl)aminoethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Applications De Recherche Scientifique
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group and the dimethylpyridazinyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparaison Avec Des Composés Similaires
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate can be compared with similar compounds such as:
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Both compounds contain a cyano group and a tert-butyl group, but differ in their core structures.
Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound has a similar tert-butyl and cyano group but features a different aromatic system.
Tert-butyl (4-bromobutyl)carbamate: This compound shares the tert-butyl carbamate moiety but differs in the substituents attached to the carbamate group.
Propriétés
Formule moléculaire |
C14H21N5O2 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(4-cyano-5,6-dimethylpyridazin-3-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H21N5O2/c1-9-10(2)18-19-12(11(9)8-15)16-6-7-17-13(20)21-14(3,4)5/h6-7H2,1-5H3,(H,16,19)(H,17,20) |
Clé InChI |
NQWVXKMMZFEPTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


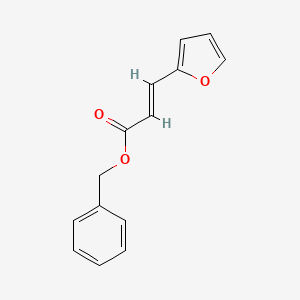

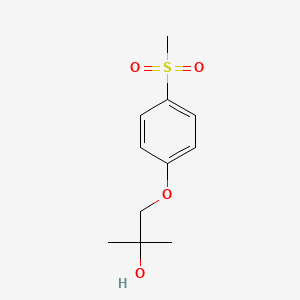
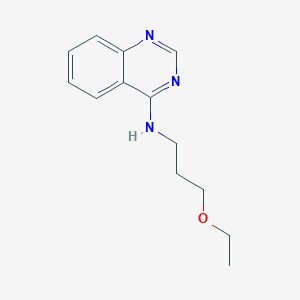
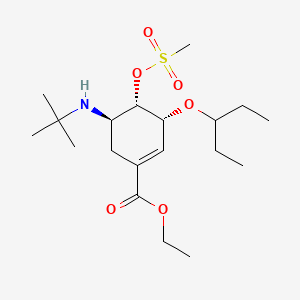

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
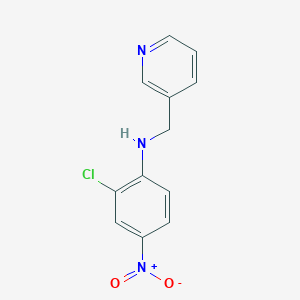
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
